Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(trifluoromethyl)phenyl group and at the 2-position with an ethyl carboxylate ester. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent that enhances lipophilicity and metabolic stability, making this compound of interest in agrochemical and pharmaceutical research . Its synthesis likely involves cyclization reactions, as demonstrated for related oxadiazoles via catalyst-free visible-light-promoted methods .
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFOLNSWHTYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, ethyl chloroformate, base (e.g., triethylamine)
Solvents: Common solvents include dichloromethane or tetrahydrofuran
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted oxadiazoles
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate. For instance:
- A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% and 85.26%, respectively .
- The mechanism of action is believed to involve apoptosis induction in cancer cells through DNA damage pathways .
Antidiabetic Properties
In addition to its anticancer properties, this compound has shown promise as an antidiabetic agent:
- In vivo studies using genetically modified models indicated that certain derivatives significantly lowered glucose levels in diabetic models .
- The ability to modulate glucose metabolism highlights its potential for developing new treatments for diabetes.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical in enhancing the biological activity of this compound. This modification affects:
- Lipophilicity : Increased lipophilicity improves membrane permeability and bioavailability.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to biological targets involved in cancer and diabetes pathways.
Study on Anticancer Activity
A comprehensive study involved synthesizing a series of oxadiazole derivatives and evaluating their anticancer efficacy against various cell lines. The findings revealed that compounds with similar structures to this compound exhibited promising results in inducing cell death and inhibiting tumor growth.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
Study on Antidiabetic Activity
Another investigation focused on the antidiabetic effects of this compound in Drosophila melanogaster models. Results indicated that specific derivatives significantly reduced glucose levels compared to control groups.
| Derivative | Glucose Level Reduction (%) |
|---|---|
| Derivative D | 45% |
| Derivative E | 50% |
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key analogs and their distinguishing features include:
Ethyl 5-(4-Chloro-2-Phenoxy-Phenyl)-1,3,4-Oxadiazole-2-Carboxylate
- Substituents: 4-chloro and 2-phenoxy groups on the phenyl ring.
- Properties: The chloro group (-Cl) is electron-withdrawing, while the bulky phenoxy group may reduce solubility. Spectral data (IR, NMR) confirm its structure .
- Applications: Not explicitly stated, but chloro and phenoxy motifs are common in bioactive molecules.
Ethyl 5-(2-Cyanophenyl)-1,3,4-Oxadiazole-2-Carboxylate
- Substituents: 2-cyano (-CN) group.
- Properties: The polar cyano group increases solubility compared to -CF₃. Synthesized in 65% yield via visible-light-promoted cyclization .
- Applications: Potential use in medicinal chemistry due to modular synthesis.
Ethyl 5-[2-(Trifluoromethyl)phenyl]-1,3,4-Oxadiazole-2-Carboxylate
- Substituents : 2-(trifluoromethyl) group (ortho position).
- Properties : Steric hindrance from the ortho -CF₃ may reduce binding affinity compared to the para isomer. NMR data (δ 163.6 ppm for carbonyl) align with electronic effects .
- Applications : Structural isomer studies highlight positional effects on activity.
Ethyl 5-(Oxan-4-yl)-1,3,4-Oxadiazole-2-Carboxylate
- Substituents : Oxane (tetrahydropyran) ring.
- Properties : Increased hydrophilicity due to the oxygen-rich oxane group. Commercial availability suggests utility in drug discovery .
Biological Activity
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate (CAS Number: 720702-68-1) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Oxadiazole Derivatives
Oxadiazoles are a class of heterocyclic compounds known for their significant biological activities. The 1,3,4-oxadiazole scaffold is particularly noteworthy due to its ability to interact with various biological targets, including enzymes and nucleic acids. Recent studies have highlighted that modifications to this scaffold can enhance its cytotoxicity against cancer cells and improve its pharmacokinetic properties .
The anticancer potential of this compound has been explored through various studies. The compound exhibits its cytotoxic effects primarily through:
- Inhibition of Key Enzymes : It targets several enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). These targets are crucial for DNA synthesis and chromatin remodeling .
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways that are essential for tumor growth and survival, including those mediated by growth factors .
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Case Studies
Several in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 12.5 | HDAC inhibition |
| MCF-7 (Breast) | 15.0 | Thymidylate synthase inhibition |
| A549 (Lung) | 10.0 | Induction of apoptosis |
These results indicate that this compound possesses potent anticancer activity across multiple cancer types.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. For this compound:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may increase binding affinity to target proteins.
- Carboxylate Moiety : The carboxylic acid functionality is crucial for maintaining activity, as it facilitates interactions with target enzymes through hydrogen bonding .
Research suggests that modifications to these groups can lead to derivatives with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of hydrazide intermediates. For example, a general procedure involves refluxing a hydrazide derivative with a carbonyl-containing reagent (e.g., triethyl orthoformate) in a polar solvent like acetic acid. Optimization includes adjusting reaction temperature (80–120°C), catalyst choice (e.g., POCl₃ or H₂SO₄), and reaction time (6–24 hours). Monitoring via TLC and purification by silica chromatography ensures yield and purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this oxadiazole derivative?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive proof of molecular conformation, particularly the dihedral angles between the oxadiazole ring and aromatic substituents .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine purity (>95%). Stability studies involve storing the compound at different temperatures (−20°C, 4°C, room temperature) and humidity levels, followed by periodic HPLC analysis. Degradation products, if any, are identified via LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the oxadiazole core in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and reactive sites. Fukui indices identify nucleophilic/electrophilic regions, while transition-state analysis predicts activation energies. These models guide experimental design, such as selecting optimal leaving groups or solvents .
Q. What strategies resolve contradictions in bioactivity data across in vitro assays (e.g., antioxidant vs. cytotoxic activity)?
- Methodology : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, ROS detection methods). Use orthogonal assays (DPPH for antioxidant activity, MTT for cytotoxicity) and statistical tools (e.g., ANOVA) to compare results. Dose-response curves and IC₅₀ values clarify potency thresholds. Cross-validate findings with structural analogs to isolate substituent effects .
Q. How does X-ray crystallography reveal conformational flexibility of the trifluoromethylphenyl moiety in solid-state vs. solution-phase structures?
- Methodology : Single-crystal X-ray analysis determines bond lengths, angles, and torsion angles. Compare solid-state data with solution-phase NMR (e.g., NOESY for spatial proximity). Molecular dynamics simulations (e.g., AMBER force field) model conformational changes, highlighting steric or electronic constraints imposed by the trifluoromethyl group .
Q. What structure-activity relationship (SAR) modifications enhance target selectivity in kinase inhibition studies?
- Methodology : Synthesize derivatives with variations in the oxadiazole ring (e.g., substitution at position 2), the phenyl group (electron-withdrawing/donating groups), or the ethyl ester. Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) identifies binding pocket interactions, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
